molecular formula C9H14O<br>(CH3)2C=CHCOCH=C(CH3)2<br>C9H14O B156642 2,6-Dimethyl-2,5-heptadien-4-one CAS No. 504-20-1

2,6-Dimethyl-2,5-heptadien-4-one

Cat. No.: B156642
CAS No.: 504-20-1
M. Wt: 138.21 g/mol
InChI Key: MTZWHHIREPJPTG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,5-heptadien-4-one, also known as diisopropylidene acetone, is a yellow crystalline substance with a geranium-like odor. Its chemical formula is C₉H₁₄O . This compound was first obtained in 1837 by the French chemist Auguste Laurent in an impure form and later in a pure state by Charles Frédéric Gerhardt and Jean Pierre Liès-Bodart in 1849 .

Biochemical Analysis

Biochemical Properties

Phorone is known to interact with glutathione, a crucial antioxidant in cells . It depletes hepatic glutathione content by conjugation with glutathione, facilitated by the action of the enzyme glutathione S-transferase (GST) .

Cellular Effects

Phorone significantly impacts cellular processes, particularly those involving the glucocorticoid receptor (GRc). A single treatment of phorone significantly decreases the liver glutathione concentration as well as the GRc maximum binding concentration .

Molecular Mechanism

Phorone exerts its effects at the molecular level primarily through its interaction with glutathione and the glucocorticoid receptor. It depletes intracellular glutathione, which in turn affects the binding characteristics of the glucocorticoid receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phorone change over time. A single treatment of phorone leads to a significant decrease in liver glutathione concentration and GRc maximum binding concentration. These effects are reversible after 24 hours of treatment .

Dosage Effects in Animal Models

The effects of phorone vary with different dosages in animal models. For instance, a dose of 300 mg/kg significantly decreases liver glutathione concentration and GRc maximum binding concentration .

Metabolic Pathways

Phorone is involved in the glutathione metabolic pathway. It depletes intracellular glutathione by conjugation, facilitated by the action of glutathione S-transferase .

Preparation Methods

2,6-Dimethyl-2,5-heptadien-4-one can be synthesized through several methods:

Chemical Reactions Analysis

2,6-Dimethyl-2,5-heptadien-4-one undergoes various chemical reactions:

    Condensation Reactions: This compound can condense with ammonia to form triacetone amine.

    Oxidation and Reduction: this compound can be involved in oxidation and reduction reactions, although specific reagents and conditions are not widely documented.

    Substitution Reactions: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Scientific Research Applications

2,6-Dimethyl-2,5-heptadien-4-one has several applications in scientific research:

Comparison with Similar Compounds

2,6-Dimethyl-2,5-heptadien-4-one is similar to several other compounds, including:

This compound’s uniqueness lies in its specific structure and its ability to deplete glutathione, making it a valuable tool in studying oxidative stress and related biological processes.

Properties

IUPAC Name

2,6-dimethylhepta-2,5-dien-4-one
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InChI

InChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3
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InChI Key

MTZWHHIREPJPTG-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC(=O)C=C(C)C)C
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Molecular Formula

C9H14O, Array
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DSSTOX Substance ID

DTXSID1021584
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Molecular Weight

138.21 g/mol
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Physical Description

Phorone appears as a yellowish liquid with a solvent-like odor. Combustible but difficult to ignite. Used as a solvent for lacquers and coatings., Yellow liquid or yellowish-green solid; mp = 28 deg C; [Merck Index] Clear dark yellow liquid; mp = 23-26 deg C; [Sigma-Aldrich MSDS], YELLOW-TO-GREEN LIQUID OR CRYSTALS.
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Boiling Point

198 °C
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Flash Point

185 °F (NFPA, 2010), 85 °C o.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.9
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Vapor Density

Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.38 [mmHg], Vapor pressure, Pa at 20 °C: 51
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CAS No.

504-20-1
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Melting Point

28 °C
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Synthesis routes and methods I

Procedure details

Acetone, first percolated through a bed of alumina, was passed through a reactor containing 0.54 g of ZSM-5 zeolite having a silica-to-alumina ratio of 26,000 to 1 and an Na content of 1.48%. No condensation products were observed at reaction temperatures below 200° C. (392° F.). When the reactor containing zeolite was heated to 280° to 370° C. (536°-698° F.), about 10% of the acetone fed was converted to mesityl oxide. Some phorone was also formed.
[Compound]
Name
zeolite
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
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0 (± 1) mol
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reactant
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[Compound]
Name
zeolite
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0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Mesityl oxide isomer→MIBK→MIBC  (7)
Quantity
0 (± 1) mol
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Reaction Step One
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-2,5-heptadien-4-one
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,6-Dimethyl-2,5-heptadien-4-one

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